Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone: Structural Profiling, Synthesis, and Therapeutic Potential
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone: Structural Profiling, Synthesis, and Therapeutic Potential
Executive Summary
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone (CAS: 898782-58-6) is a highly specialized, privileged chemical scaffold utilized primarily in advanced drug discovery and medicinal chemistry. By integrating a lipophilic cyclohexyl moiety, a rigid phenyl ketone core, and a redox-active thiomorpholine ring, this compound offers a unique physicochemical profile. This technical guide explores the structural rationale, step-by-step synthetic methodologies, and the extrapolated biological potential of this compound, specifically focusing on its promise in modulating oxidoreductase activity and treating metabolic disorders.
Structural and Physicochemical Profiling
The pharmacological utility of Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone is driven by its tripartite molecular architecture. Each functional group contributes specific pharmacokinetic and pharmacodynamic properties:
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Cyclohexyl Ring: Imparts significant lipophilicity, enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration. Unlike planar aromatic rings, the sp3-hybridized nature of the cyclohexyl group introduces three-dimensional complexity, which often improves target binding specificity and solubility.
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Phenyl Ketone Core: Acts as a rigid structural spacer and a hydrogen bond acceptor. Phenyl ketone derivatives are well-documented for their diverse pharmacological activities, including hepatoprotective and anti-inflammatory properties [1].
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Thiomorpholine Ring: A privileged heterocyclic scaffold. The basic secondary/tertiary amine allows for salt formation (improving aqueous solubility), while the sulfur heteroatom provides unique opportunities for metal coordination and redox buffering (antioxidant activity) [2].
Quantitative Physicochemical Data
To facilitate rational drug design, the fundamental physicochemical parameters of the compound are summarized below.
| Parameter | Value / Description | Pharmacological Implication |
| CAS Number | 898782-58-6 | Standardized chemical identifier. |
| Molecular Formula | C18H25NOS | Defines atomic composition. |
| Molecular Weight | 303.46 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ideal for oral bioavailability. |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity; excellent for passive membrane diffusion. |
| H-Bond Donors | 0 | Reduces desolvation energy penalty during receptor binding. |
| H-Bond Acceptors | 3 (O, N, S) | Facilitates interactions with target kinase/enzyme backbones. |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Highly favorable for BBB penetration and gastrointestinal absorption. |
Rational Synthesis and Experimental Protocols
The synthesis of 2-(aminomethyl)phenyl ketones relies on the nucleophilic substitution of a benzylic halide [3]. The following protocol outlines a self-validating, two-phase synthetic workflow designed for high yield and regioselectivity.
Phase 1: Benzylic Bromination via Radical Mechanism
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Objective: Convert Cyclohexyl 2-methylphenyl ketone to Cyclohexyl 2-(bromomethyl)phenyl ketone.
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Causality of Reagents: N-Bromosuccinimide (NBS) is used as a steady source of low-concentration bromine. Azobisisobutyronitrile (AIBN) is selected as the thermal radical initiator. At 80°C, AIBN undergoes homolytic cleavage, generating radicals that abstract a bromine atom from NBS. This mechanism ensures strict regioselectivity for the benzylic position (forming a thermodynamically stable benzylic radical) rather than causing unwanted electrophilic aromatic substitution on the phenyl ring.
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Protocol:
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Dissolve 10.0 mmol of Cyclohexyl 2-methylphenyl ketone in 50 mL of anhydrous Acetonitrile (MeCN).
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Add 11.0 mmol of NBS and 0.5 mmol of AIBN.
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Reflux the mixture at 80°C for 4 hours under an inert argon atmosphere.
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Self-Validation (TLC & NMR): Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material spot disappears. In
H NMR, success is confirmed by the disappearance of the Ar-CH singlet (~2.3 ppm) and the emergence of a new benzylic CH singlet (~4.5 ppm).
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Phase 2: Nucleophilic Substitution (SN2)
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Objective: Displace the benzylic bromide with thiomorpholine to yield the final product.
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Causality of Reagents: Thiomorpholine acts as the nucleophile. Potassium carbonate (K
CO ) is employed as a non-nucleophilic heterogeneous base to scavenge the HBr byproduct. If HBr is not scavenged, it will protonate the thiomorpholine, rendering it non-nucleophilic and halting the reaction. Acetonitrile is used as a polar aprotic solvent to accelerate the SN2 kinetics by weakly solvating the nucleophile. -
Protocol:
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To the crude mixture from Phase 1 (or purified bromide intermediate), add 12.0 mmol of thiomorpholine and 20.0 mmol of finely powdered K
CO . -
Stir the suspension at 60°C for 6 hours.
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Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH 95:5).
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Self-Validation (NMR & MS):
H NMR will show an upfield shift of the benzylic CH protons from ~4.5 ppm (bromide) to ~3.6 ppm (amine). High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass[M+H] at m/z 304.2.
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Caption: Two-phase synthetic workflow for Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone.
Biological Relevance and Pharmacological Potential
While Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone is primarily a synthetic intermediate, its structural motifs allow us to extrapolate its potential biological activities based on validated data from closely related analogs.
Modulating Oxidoreductase Activity in NAFLD
Recent computational and in vivo studies have identified novel synthetic phenyl ketone derivatives as highly promising agents against Non-Alcoholic Fatty Liver Disease (NAFLD) [1]. These compounds act by modulating oxidoreductase activity. The incorporation of the thiomorpholine ring significantly amplifies this potential. Thiomorpholine derivatives have been proven to exhibit profound antioxidant and hypocholesterolemic activities, capable of inhibiting ferrous/ascorbate-induced lipid peroxidation [2].
Proposed Mechanism of Action
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Cellular Entry: The highly lipophilic cyclohexyl group drives rapid penetration into hepatocytes.
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Target Binding: The phenyl ketone core anchors the molecule within the hydrophobic pocket of target oxidoreductase enzymes (e.g., CYP450 variants).
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Redox Buffering: The sulfur atom in the thiomorpholine ring acts as an electron donor/scavenger, neutralizing Reactive Oxygen Species (ROS).
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Phenotypic Outcome: This combined action reduces lipid peroxidation, decreases intracellular triglyceride accumulation, and halts the fibrotic progression of NAFLD.
Caption: Proposed biological pathway for NAFLD mitigation via oxidoreductase modulation.
Conclusion
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone represents a sophisticated convergence of lipophilic, rigid, and redox-active chemical moieties. By utilizing robust, self-validating synthetic protocols like radical benzylic bromination followed by SN2 displacement, researchers can efficiently generate this compound. Its structural homology to known oxidoreductase modulators and antioxidant thiomorpholines positions it as a highly valuable scaffold for the development of next-generation therapeutics targeting metabolic syndromes and oxidative stress-related disorders.
References
- Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity.National Center for Biotechnology Information (PMC).
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.
- Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene.ACS Publications / Organic Letters.
